molecular formula C15H17ClN2O2 B5158491 1-(4-Chlorophenyl)-3-(cyclopentylamino)pyrrolidine-2,5-dione

1-(4-Chlorophenyl)-3-(cyclopentylamino)pyrrolidine-2,5-dione

Cat. No.: B5158491
M. Wt: 292.76 g/mol
InChI Key: YOXSBUBHYQJYRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-3-(cyclopentylamino)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine-2,5-dione derivatives. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-3-(cyclopentylamino)pyrrolidine-2,5-dione typically involves multiple steps, including substitution, acylation, cyclization, and acidification reactions. The starting materials and specific reaction conditions can vary, but the general approach involves the following steps:

    Substitution Reaction:

    Acylation Reaction: The formation of an amide bond by reacting the substituted precursor with cyclopentylamine.

    Cyclization Reaction: The formation of the pyrrolidine-2,5-dione ring structure through intramolecular cyclization.

    Acidification Reaction: The final step involves acidification to obtain the desired compound in its pure form.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-(cyclopentylamino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Acylation: The compound can react with acyl chlorides or anhydrides to form acylated derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(cyclopentylamino)pyrrolidine-2,5-dione has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(cyclopentylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-(cyclopentylamino)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    Pyrrolidine-2,5-dione Derivatives: These compounds share the same core structure but differ in the substituents attached to the pyrrolidine ring. Examples include 1-(4-methylphenyl)-3-(cyclopentylamino)pyrrolidine-2,5-dione and 1-(4-bromophenyl)-3-(cyclopentylamino)pyrrolidine-2,5-dione.

    Tetramic Acids: These compounds have a similar ring structure and are known for their biological activities. Examples include 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one and 3-benzoyl-4-hydroxy-6-methyl-2H-pyran-2-one.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(cyclopentylamino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2/c16-10-5-7-12(8-6-10)18-14(19)9-13(15(18)20)17-11-3-1-2-4-11/h5-8,11,13,17H,1-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXSBUBHYQJYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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